Selective Antitumor Activity: Yoshida Sarcoma vs. Ehrlich Carcinoma
Coriolin A exhibits differential activity against tumor cell lines. At a concentration of 5 μg/mL, it inhibits the growth of Yoshida sarcoma by 61.6%, but shows no inhibitory effect on Ehrlich ascites carcinoma in animal models [1]. This selectivity profile, which is also observed for Coriolin B and C, indicates that the core scaffold has a specific tumor-type preference, but the magnitude of inhibition and the specific tumor types tested vary among analogs .
| Evidence Dimension | Tumor cell growth inhibition |
|---|---|
| Target Compound Data | 61.6% inhibition of Yoshida sarcoma growth at 5 μg/mL; 0% inhibition of Ehrlich ascites carcinoma |
| Comparator Or Baseline | Coriolin B and Coriolin C: also inhibit Yoshida sarcoma by 61.6% at 5 μg/mL, with no effect on Ehrlich carcinoma |
| Quantified Difference | No quantitative difference in this specific assay across A, B, and C; however, the selective profile differentiates the coriolin class from non-selective cytotoxic agents. |
| Conditions | In vitro cell culture / in vivo animal models (specific assay details not fully disclosed in vendor sources) |
Why This Matters
This tumor-type selectivity is critical for researchers investigating targeted anticancer mechanisms, and procurement of the exact compound (Coriolin A) ensures consistency in replicating published results.
- [1] MedChemExpress. Coriolin A Product Page. (CAS 33404-85-2). View Source
